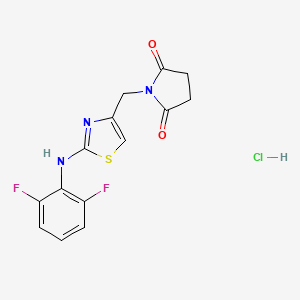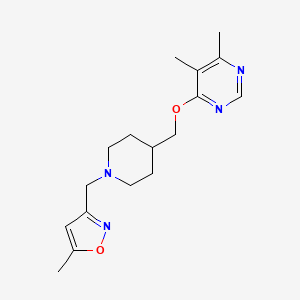![molecular formula C17H22N2O4S B2577436 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034619-56-0](/img/structure/B2577436.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound with unique structural characteristics This compound is composed of multiple ring systems, including dioxane and azaspirocyclic motifs, with a pyridine core modified by a tetrahydrothiophenyl ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of individual building blocks, which are then assembled through a series of reactions. The key synthetic steps may include:
Formation of the Spirocyclic Core: : This involves the cyclization of appropriate precursors under conditions that promote the formation of both the dioxane and azaspiro moieties.
Introduction of the Pyridine Ring: : This step might involve coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine unit onto the spirocyclic framework.
Attachment of the Tetrahydrothiophenyl Ether: : The final modification is likely achieved through ether formation reactions, utilizing suitable alkylation or displacement reagents.
Industrial Production Methods
While the synthetic route outlined above is suitable for laboratory-scale preparation, industrial production may involve optimization of these steps for scalability and efficiency. This could include:
Continuous Flow Chemistry: : Utilization of continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Principles: : Adoption of environmentally friendly solvents and reagents to minimize waste and improve sustainability.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydrothiophenyl moiety, to form sulfoxides or sulfones.
Reduction: : Reduction of the azaspirocycle could yield various derivatives with altered biological activities.
Substitution: : Substitution reactions on the pyridine ring, such as halogenation or nitration, could modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or mCPBA for oxidation reactions.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: : Halogenating agents like NBS or electrophilic nitration conditions using HNO₃/H₂SO₄.
Major Products
The major products from these reactions can vary widely based on the specific reaction conditions, but they may include sulfoxide, sulfone, and substituted pyridine derivatives.
科学研究应用
Chemistry: : Used as a ligand or building block in coordination chemistry and catalysis.
Medicine: : Investigated for its potential pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
作用机制
The specific mechanism of action of this compound depends on its application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
相似化合物的比较
Similar Compounds
1,3-Dioxa-8-azaspiro[4.5]decan-8-yl(4-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
2,4-Dioxa-8-azaspiro[4.5]decan-8-yl(5-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, 1,4-Dioxa-8-azaspiro[45]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone stands out due to its specific spirocyclic arrangement and the position of the tetrahydrothiophenyl ether group
That’s a broad overview of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone. Anything you want to dig deeper into?
属性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-16(19-6-4-17(5-7-19)21-8-9-22-17)13-1-2-15(18-11-13)23-14-3-10-24-12-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYLIWWLAJBQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
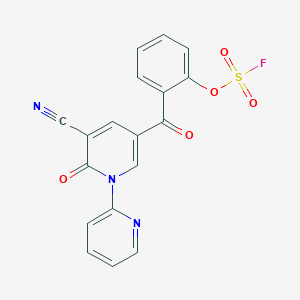
![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)
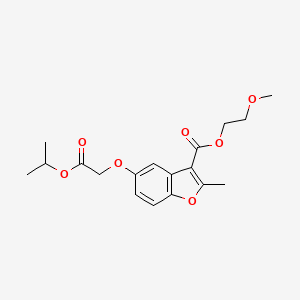
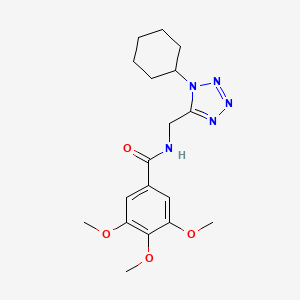
![4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2577358.png)
![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
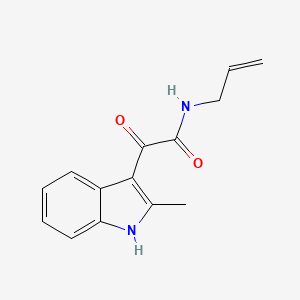
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)
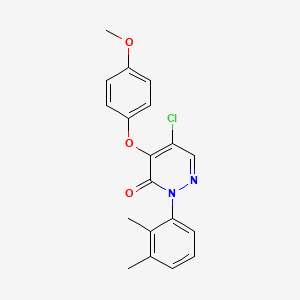
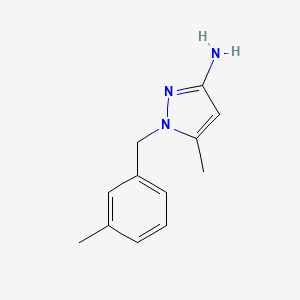
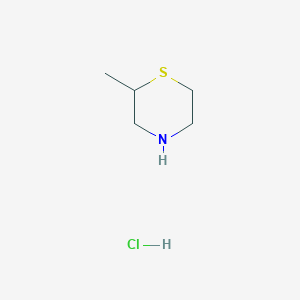
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)
